molecular formula C11H15ClNOP B14452082 Phenylpiperidinophosphinic chloride CAS No. 74038-31-6

Phenylpiperidinophosphinic chloride

Cat. No.: B14452082
CAS No.: 74038-31-6
M. Wt: 243.67 g/mol
InChI Key: CAEKQHXVRJOGOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenylpiperidinophosphinic chloride is an organophosphorus compound characterized by a piperidine ring substituted with a phenylphosphinic chloride group. Piperidine derivatives are widely utilized in pharmaceuticals and agrochemicals due to their bioactivity, and the addition of a phosphorus-based moiety may enhance binding specificity or modify metabolic stability .

Properties

CAS No.

74038-31-6

Molecular Formula

C11H15ClNOP

Molecular Weight

243.67 g/mol

IUPAC Name

1-[chloro(phenyl)phosphoryl]piperidine

InChI

InChI=1S/C11H15ClNOP/c12-15(14,11-7-3-1-4-8-11)13-9-5-2-6-10-13/h1,3-4,7-8H,2,5-6,9-10H2

InChI Key

CAEKQHXVRJOGOV-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)P(=O)(C2=CC=CC=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenylpiperidinophosphinic chloride can be synthesized through several methods. One common approach involves the reaction of phenylphosphinic chloride with piperidine under controlled conditions. The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is often heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to ensure consistent quality and yield. The process may include steps such as purification and crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Phenylpiperidinophosphinic chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloride group can be replaced by other nucleophiles, such as amines or alcohols, to form new derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Hydrolysis: In the presence of water, this compound can hydrolyze to form phenylphosphinic acid and piperidine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in organic solvents such as dichloromethane or tetrahydrofuran.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.

    Hydrolysis: Water or aqueous solutions of acids or bases can facilitate hydrolysis.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, phenylphosphinic acid, and piperidine.

Scientific Research Applications

Phenylpiperidinophosphinic chloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to introduce phosphinic groups into molecules.

    Biology: The compound can be used to study the effects of phosphinic derivatives on biological systems.

    Industry: this compound can be used in the production of materials with unique properties, such as flame retardants or plasticizers.

Mechanism of Action

The mechanism by which phenylpiperidinophosphinic chloride exerts its effects depends on the specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its phosphinic group. This interaction can modulate the activity of the target molecule, leading to the desired effect. The pathways involved may include inhibition or activation of specific enzymes, binding to receptors, or altering the structure of biomolecules.

Comparison with Similar Compounds

Key Data :

Property Diphenylphosphinous Chloride Phenylpiperidinophosphinic Chloride (Inferred)
Molecular Formula C₁₂H₁₀ClP Likely C₁₁H₁₃ClNOP
Molecular Weight 220.63 g/mol ~230–250 g/mol (estimated)
CAS Number Not explicitly provided Not available in evidence
Applications Ligand synthesis, intermediates Potential use in drug design or catalysis

Research Findings: Diphenylphosphinous chloride is a versatile reagent in transition-metal catalysis and ligand preparation due to its electron-deficient phosphorus center . In contrast, this compound’s piperidine ring may confer steric and electronic effects suitable for targeting biological receptors (e.g., neurotransmitter analogs) .

N,N-Dimethylpiperidinium Chloride

Key Data :

Property N,N-Dimethylpiperidinium Chloride This compound
Molecular Formula C₇H₁₆ClN Likely C₁₁H₁₃ClNOP
Molecular Weight 165.67 g/mol Higher due to phosphorus moiety
Applications Ionic liquids, surfactants Likely bioactive or catalytic roles

Research Findings: The quaternary ammonium structure of N,N-Dimethylpiperidinium chloride makes it useful in ionic liquids, whereas the phosphorus and aromatic groups in this compound suggest applications in asymmetric synthesis or enzyme inhibition .

O,O-Dimethyl-O-p-nitrophenyl Phosphorothioate

Key Data :

Property O,O-Dimethyl-O-p-nitrophenyl Phosphorothioate This compound
Molecular Formula C₈H₁₀NO₄PS Likely C₁₁H₁₃ClNOP
Applications Pesticides, acetylcholinesterase inhibition Potential therapeutic agents

Research Findings: This organophosphate is neurotoxic due to its thiophosphoryl group, targeting insect nervous systems .

3-Fluoro-4-piperidinone Hydrochloride

Key Data :

Property 3-Fluoro-4-piperidinone Hydrochloride This compound
Molecular Formula C₅H₈FNO·HCl Likely C₁₁H₁₃ClNOP
Molecular Weight 153.58 g/mol Higher (~230–250 g/mol)
Applications Pharmaceutical intermediate Drug discovery or catalysis

Research Findings: The fluorine substituent in 3-Fluoro-4-piperidinone enhances metabolic stability in drug candidates . This compound’s phosphorus group could similarly modulate pharmacokinetics but with distinct reactivity (e.g., forming covalent bonds with enzymes).

4-(Diphenylmethoxy)piperidine Hydrochloride

Key Data :

Property 4-(Diphenylmethoxy)piperidine Hydrochloride This compound
Molecular Formula C₁₈H₂₂ClNO Likely C₁₁H₁₃ClNOP
Applications CNS drug intermediates Targeted bioactive molecules

Research and Regulatory Considerations

  • Synthesis: Pd-catalyzed methods (as in ) are common for piperidine derivatives, but phosphinic chlorides like Diphenylphosphinous Chloride may require Grignard or Arbuzov reactions .
  • Safety: Piperidine derivatives often require stringent handling due to alkaloid-like bioactivity. Regulatory frameworks for phosphorus-containing compounds vary by region, emphasizing environmental persistence (e.g., organophosphates) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.